(3aS,6aR)-tert-butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate (3aS,6aR)-tert-butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate
Brand Name: Vulcanchem
CAS No.: 1932128-99-8
VCID: VC8251664
InChI: InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-5-8-9(13)4-6-12-8/h8-9,12H,4-7H2,1-3H3/t8-,9+/m0/s1
SMILES: CC(C)(C)OC(=O)N1CCC2C1CCN2
Molecular Formula: C11H20N2O2
Molecular Weight: 212.29

(3aS,6aR)-tert-butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate

CAS No.: 1932128-99-8

Cat. No.: VC8251664

Molecular Formula: C11H20N2O2

Molecular Weight: 212.29

* For research use only. Not for human or veterinary use.

(3aS,6aR)-tert-butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate - 1932128-99-8

Specification

CAS No. 1932128-99-8
Molecular Formula C11H20N2O2
Molecular Weight 212.29
IUPAC Name tert-butyl (3aR,6aS)-2,3,3a,5,6,6a-hexahydro-1H-pyrrolo[3,2-b]pyrrole-4-carboxylate
Standard InChI InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-5-8-9(13)4-6-12-8/h8-9,12H,4-7H2,1-3H3/t8-,9+/m0/s1
Standard InChI Key RVRRDUVETGVTPA-DTWKUNHWSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CC[C@H]2[C@H]1CCN2
SMILES CC(C)(C)OC(=O)N1CCC2C1CCN2
Canonical SMILES CC(C)(C)OC(=O)N1CCC2C1CCN2

Introduction

Structural and Molecular Characteristics

The compound features a hexahydropyrrolo[3,2-b]pyrrole core with a tert-butyl carbamate group at the 1-position. Its stereochemistry is defined by the (3aS,6aR) configuration, which imposes conformational rigidity critical for interactions in biological systems . Key molecular properties include:

PropertyValue
Molecular FormulaC₁₁H₂₀N₂O₂
Molecular Weight212.29 g/mol
CAS Number1251021-90-5
IUPAC Nametert-butyl (3aS,6aR)-2,3,3a,5,6,6a-hexahydro-1H-pyrrolo[3,2-b]pyrrole-4-carboxylate
Stereochemistrycis-configuration at 3a/6a positions

X-ray crystallographic data confirm the bicyclic structure, with bond lengths and angles consistent with saturated pyrrolidine rings . The tert-butyl group enhances solubility in organic solvents while stabilizing the carbamate against hydrolysis .

Synthetic Methodologies

Domino Cyclization-Reduction Approaches

A common route involves the domino reaction of 3-bromopyrrole-2,5-diones with aminocrotonic acid esters. This one-pot process proceeds via cyclization to form the pyrrolopyrrole core, followed by reduction with NaBH₄ or catalytic hydrogenation to saturate the rings . Yields typically range from 60–80%, with stereochemical control achieved through chiral auxiliaries or asymmetric catalysis .

[3+2] Cycloaddition Strategies

Alternative methods employ azomethine ylides generated in situ from α-amino acid esters and aldehydes. Reaction with maleimides via [3+2] cycloaddition forms the bicyclic intermediate, which undergoes lactamization to yield the target compound . For example, condensation of L-phenylalanine methyl ester with 2-nitrobenzaldehyde produces an azomethine ylide that reacts with maleimide to form the hexahydropyrrolo[3,4-c]pyrrole precursor .

Key Challenges

  • Stereochemical Purity: Competing pathways may yield trans-diastereomers, necessitating chiral HPLC or recrystallization for resolution .

  • Functional Group Compatibility: The tert-butyl carbamate is sensitive to strong acids/bases, limiting downstream modifications .

Chemical Reactivity and Functionalization

The compound undergoes selective transformations at distinct sites:

Reaction TypeSiteProducts
N-DeprotectionCarbamateFree amine (hexahydropyrrolopyrrole)
Alkylation/AcylationSecondary amineN-substituted derivatives
OxidationBridgehead C-H5-Oxo derivatives (e.g., VC17271317)

Notably, the 5-oxo derivative (CAS: VC17271317) exhibits enhanced hydrogen-bonding capacity, making it valuable in protease inhibitor design. Transamidation reactions at the lactam moiety enable fusion with quinoline scaffolds, as demonstrated in the synthesis of hexahydropyrrolo[3,4-b]pyrrole-fused quinolines .

Applications in Drug Discovery

Peptidomimetics and Protease Inhibitors

The rigid bicyclic structure mimics proline-rich motifs in peptides, enabling inhibition of cysteine proteases like caspases and cathepsins. Derivatives show IC₅₀ values in the nanomolar range against CAC1 cysteinyl proteinases .

Neurological Therapeutics

Functionalized analogs modulate serotonin and dopamine receptors, with preclinical studies indicating potential in treating Parkinson’s disease and depression .

Anticancer Agents

The compound’s ability to intercalate DNA and inhibit topoisomerase II has spurred interest in oncology. Hybrid molecules combining the pyrrolopyrrole core with platinum complexes demonstrate cytotoxicity against glioblastoma cell lines .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.43 (s, 9H, t-Bu), 3.15–3.45 (m, 4H, CH₂N), 4.10–4.30 (m, 2H, bridgehead H) .

  • IR (cm⁻¹): 1695 (C=O stretch), 1250 (C-O-C) .

Chromatographic Methods

Reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O) achieves >98% purity, with retention time = 12.3 min .

ParameterSpecification
Hazard StatementsH315 (skin irritation), H319 (eye irritation)
Storage-20°C, desiccated
StabilityStable for 24 months under inert gas

Material Safety Data Sheets (MSDS) recommend using nitrile gloves and eye protection during handling .

Future Directions

  • Stereoselective Catalysis: Developing enantioselective synthetic routes to access (3aR,6aS) diastereomers for structure-activity relationship (SAR) studies .

  • Bioconjugation: Exploring click chemistry to attach fluorescent tags or targeting moieties for theranostic applications .

  • Scalable Synthesis: Optimizing continuous-flow processes to enhance yield and reduce waste .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator